![molecular formula C13H14N2O5S B2460466 N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide CAS No. 898653-70-8](/img/structure/B2460466.png)
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
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Overview
Description
The compound “N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide” is a complex organic molecule that contains several functional groups . It has a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a nitro group (-NO2) and a sulfonamide group (-SO2NH2), both attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (furan and benzene) would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is often involved in reactions that lead to the formation of amines . The sulfonamide group could participate in reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . These could include its solubility in various solvents, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is part of a class of compounds that have been synthesized and characterized to understand their structural, electronic, and interaction properties. For example, sulfonamide molecules have been synthesized and characterized using Single Crystal X-Ray Diffraction (SCXRD) and spectroscopic tools. The structural and electronic properties of these compounds have been investigated through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, revealing insights into their stability, reactivity, and interaction with biological proteins (Murthy et al., 2018).
Computational Studies and Molecular Dynamics Simulations
Computational studies play a crucial role in understanding the behavior of these compounds at the molecular level. Investigations into the electronic structure, vibrational spectroscopy, and molecular interactions offer valuable insights into the properties and potential applications of these compounds. These studies can predict how these molecules interact with biological proteins, which is crucial for drug design and material science applications (Murthy et al., 2018).
Potential Pharmaceutical Applications
While your request excludes drug use and side effects, it's worth noting that the structural framework of N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide and related compounds contributes to research in areas potentially related to therapeutic applications. For instance, studies on similar sulfonamide derivatives have investigated their biofilm inhibitory action against bacterial strains, highlighting their potential as antibacterial agents. This research underscores the compounds' relevance in developing treatments for bacterial infections, without delving into specific drug use or side effects (Abbasi et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing a furan nucleus have been found to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with various biomolecules like proteins and amino acids . The presence of azomethine nitrogen, C=N, in these compounds serves as a binding site for metal ions .
Biochemical Pathways
Furan-containing compounds have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQLUJIIWAEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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